A Technical Guide to (4-Hydroxybutyl) hydrogen succinate: Structure, Properties, and Experimental Methodologies
A Technical Guide to (4-Hydroxybutyl) hydrogen succinate: Structure, Properties, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule containing both a carboxylic acid and a hydroxyl group. This structure makes it a significant compound in both industrial and biological contexts. Industrially, it serves as a key monomer and intermediate in the synthesis of biodegradable polymers, most notably poly(butylene succinate) (PBS), a sustainable alternative to conventional plastics.[1] Biologically, its structural relationship to succinic acid, a crucial intermediate in the Krebs cycle, suggests potential involvement in cellular metabolism and signaling pathways.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
(4-Hydroxybutyl) hydrogen succinate is the monoester formed from the reaction of succinic acid and 1,4-butanediol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][2] |
| CAS Number | 56149-52-1[1][2][3][4] |
| Molecular Formula | C₈H₁₄O₅[1][2][3][4] |
| Canonical SMILES | C(CCOC(=O)CCC(=O)O)CO[2] |
| InChIKey | KCROXMKUVBDUMP-UHFFFAOYSA-N[2] |
| Synonyms | (4-Hydroxybutyl)hydrogen succinate, Butanedioic acid, mono(4-hydroxybutyl) ester[2][3] |
Physicochemical Properties
The physicochemical properties of (4-Hydroxybutyl) hydrogen succinate are critical for understanding its behavior in various applications, from polymer synthesis to potential biological interactions.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 190.19 g/mol [1][2][3][4] |
| Density | 1.217 g/cm³[1][3] |
| Boiling Point | 373.6°C at 760 mmHg[1][3] |
| Flash Point | 150.6°C[1][3] |
| Vapor Pressure | 4.16 x 10⁻⁷ mmHg at 25°C[3] |
| pKa (Predicted) | 4.43 ± 0.17[3] |
| LogP | -0.06 to 0.17[3] |
| XLogP3 | -0.4[2][3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Rotatable Bond Count | 8[3] |
| Topological Polar Surface Area | 83.8 Ų[2] |
| Complexity | 166[2][3] |
| Exact Mass | 190.08412354 Da[2][3] |
Experimental Protocols
Synthesis: Esterification of Succinic Acid and 1,4-Butanediol
(4-Hydroxybutyl) hydrogen succinate is the primary product of the initial esterification stage in the synthesis of poly(butylene succinate). The following protocol is adapted from standard procedures for PBS synthesis.[5]
Objective: To synthesize (4-Hydroxybutyl) hydrogen succinate via direct esterification.
Materials:
-
Succinic acid (1.0 mol equivalent)
-
1,4-butanediol (1.2 mol equivalent, slight excess to favor monoester formation and account for evaporation)
-
Tetrabutyl titanate (catalyst, ~0.1% by weight of reactants)
-
Nitrogen gas supply
-
Four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a water separator with a condenser.
Procedure:
-
Charge the four-neck flask with succinic acid, 1,4-butanediol, and the tetrabutyl titanate catalyst.
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to approximately 165°C.[5]
-
Maintain this temperature and continue stirring for 3 hours. During this period, water generated from the esterification reaction will be collected in the water separator.[5]
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete for the esterification stage when the theoretical amount of water for monoester formation has been collected.
-
Cool the reaction mixture to room temperature. The resulting product is crude (4-Hydroxybutyl) hydrogen succinate, which can be purified or used directly for subsequent polycondensation.
Caption: Workflow for the synthesis of (4-Hydroxybutyl) hydrogen succinate.
Analytical Method: Reverse-Phase HPLC
A robust reverse-phase HPLC method has been established for the analysis and purification of (4-Hydroxybutyl) hydrogen succinate.[6]
Objective: To quantify or isolate (4-Hydroxybutyl) hydrogen succinate from a sample mixture.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC or UPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[6]
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and Water, with Phosphoric Acid as a modifier.[6] A typical starting gradient could be 95:5 Water/MeCN, ramping to a higher MeCN concentration.
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Detection: UV, wavelength set according to the chromophore (e.g., ~210 nm for the carboxyl group).
-
MS-Compatibility Note: For applications requiring mass spectrometry (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid.[6]
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the Newcrom R1 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Dissolve the sample in a suitable solvent (e.g., the initial mobile phase) to an appropriate concentration.
-
Inject the sample onto the column.
-
Run the gradient program to elute the compounds.
-
Detect the analyte using the UV detector and record the chromatogram. (4-Hydroxybutyl) hydrogen succinate is identified by its retention time, which is determined by running a pure standard under the same conditions.
-
For preparative separation, the method can be scaled up by using a larger column and increasing the flow rate and injection volume.[6]
Caption: General workflow for the HPLC analysis of the target compound.
Industrial and Biological Significance
The dual functionality of (4-Hydroxybutyl) hydrogen succinate positions it as a bridge between industrial polymer chemistry and fundamental biochemistry.
Industrial Application: The primary industrial relevance of this compound is its role as a precursor to Poly(butylene succinate) (PBS).[1] PBS is a biodegradable aliphatic polyester with thermoplastic properties comparable to polypropylene, making it suitable for applications in packaging, agriculture (mulch films), and disposable cutlery. The synthesis pathway involves the initial formation of the monoester, followed by a polycondensation step at higher temperatures and under vacuum to achieve a high molecular weight polymer.[5]
Biological Context: The molecule contains a succinate moiety, which is identical to succinic acid, a key metabolite in the citric acid cycle (Krebs cycle).[7] This cycle is central to cellular respiration and energy production in aerobic organisms. While direct participation of (4-Hydroxybutyl) hydrogen succinate in the Krebs cycle is not established, its structural similarity suggests it could interact with enzymes and receptors that recognize succinate.[1] For instance, succinate receptors (e.g., SUCNR1) are involved in metabolic regulation and inflammatory responses, presenting a potential area of investigation for this molecule in drug development.[1]
Caption: Industrial and biochemical roles of the succinate moiety.
References
- 1. (4-Hydroxybutyl) hydrogen succinate | 56149-52-1 | Benchchem [benchchem.com]
- 2. (4-Hydroxybutyl) hydrogen succinate | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (4-Hydroxybutyl) hydrogen succinate | 56149-52-1 | GCA14952 [biosynth.com]
- 5. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of (4-Hydroxybutyl) hydrogen succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Succinate(1-) | C4H5O4- | CID 3693574 - PubChem [pubchem.ncbi.nlm.nih.gov]
